1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one
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Overview
Description
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one is a complex organic compound featuring a pyrrolidine ring, a bromopyridine moiety, and a cyclopentylsulfanyl group
Preparation Methods
The synthesis of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The bromopyridine moiety can be synthesized by reacting 3-bromopyridine with appropriate reagents under controlled conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is constructed through cyclization reactions involving suitable precursors.
Coupling Reactions: The bromopyridine intermediate is coupled with the pyrrolidine ring using coupling agents and catalysts.
Introduction of the Cyclopentylsulfanyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions for these reactions include organic solvents, catalysts like palladium, and specific temperature and pressure conditions to optimize reaction efficiency.
Scientific Research Applications
1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: Its unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, aiding in the development of new therapeutic agents.
Industrial Applications: It may be utilized in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring may enhance binding affinity through hydrogen bonding and hydrophobic interactions. The cyclopentylsulfanyl group can modulate the compound’s lipophilicity, influencing its cellular uptake and distribution.
Comparison with Similar Compounds
Similar compounds to 1-{3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one include:
1-{3-[(3-Chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-{3-[(3-Fluoropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one: Contains a fluorine atom, which can alter its reactivity and biological activity.
1-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one: Features a methyl group, impacting its steric and electronic properties.
The uniqueness of this compound lies in the specific combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2S/c17-14-9-18-7-5-15(14)21-12-6-8-19(10-12)16(20)11-22-13-3-1-2-4-13/h5,7,9,12-13H,1-4,6,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTSZRIRDGJQLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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